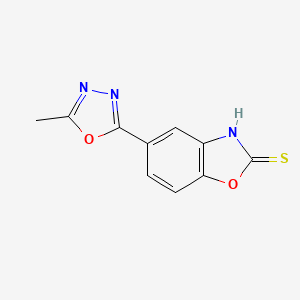
1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-: is a heterocyclic compound that features a benzoxazole core with a thiol group at the 2-position and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-benzoxazole-2-thiol derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often employ high-yielding and scalable processes. For instance, the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve yields of 79-89% under reflux conditions in water .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.
Substituted Benzoxazoles: Products of electrophilic and nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Benzoxazole-2-thiol derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: These compounds exhibit significant biological activities, such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents .
Medicine: Due to their biological activities, these compounds are explored for their potential in treating infections and cancers. They are also investigated for their anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers .
Wirkmechanismus
The mechanism of action of 1,3-benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Antifungal Activity: It interferes with fungal cell membrane integrity and function.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Benzimidazole Derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Oxadiazole Derivatives: Share the oxadiazole ring but differ in the substitution pattern.
Uniqueness: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- is unique due to its combination of the benzoxazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-5-12-13-9(14-5)6-2-3-8-7(4-6)11-10(16)15-8/h2-4H,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADQOGXQJWBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)OC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














